molecular formula C12H18ClNO2 B8137357 (S)-2-((Benzyloxy)methyl)morpholine hydrochloride

(S)-2-((Benzyloxy)methyl)morpholine hydrochloride

Cat. No.: B8137357
M. Wt: 243.73 g/mol
InChI Key: HDBLYIWIAYTZSJ-YDALLXLXSA-N
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Description

(S)-2-((Benzyloxy)methyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups The compound is characterized by the presence of a benzyloxy group attached to the morpholine ring, which is further modified by the addition of a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Benzyloxy)methyl)morpholine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Benzyloxy)methyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(S)-2-((Benzyloxy)methyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((Benzyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the benzyloxy and hydrochloride groups.

    N-Benzylmorpholine: A similar compound with a benzyl group attached to the nitrogen atom of the morpholine ring.

    2-Methylmorpholine: A derivative with a methyl group attached to the morpholine ring.

Uniqueness

(S)-2-((Benzyloxy)methyl)morpholine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S)-2-(phenylmethoxymethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12;/h1-5,12-13H,6-10H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBLYIWIAYTZSJ-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)COCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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